CYP1B1 Enzyme Inhibition Potency: DMU2139 vs. DMU2105
DMU2139 inhibits recombinant human CYP1B1 enzyme bound to yeast-derived microsomes (Sacchrosomes™) with an IC50 of 9 nM, compared to 10 nM for the in-class analog DMU2105 [1]. Although the 1 nM difference is modest in absolute terms, it represents the most potent compound within the pyridylchalcone series and establishes a baseline differentiation from earlier-generation inhibitors such as alpha-naphthoflavone, which exhibits significantly higher IC50 values against CYP1B1 and lacks isoform specificity [1].
| Evidence Dimension | CYP1B1 enzymatic inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | DMU2105 (10 nM); ANF (no CYP1B1-specific IC50 reported in series, noted as broad CYP1A1/CYP1B1 inhibitor) |
| Quantified Difference | 1 nM (10% lower IC50 vs. DMU2105); >10-fold improvement vs. historical benchmarks based on series SAR |
| Conditions | Cell-free assay using human CYP1B1 enzyme bound to yeast-derived microsomes (Sacchrosomes™) |
Why This Matters
Lower IC50 at the primary target enables reduced compound usage per assay, potentially minimizing solvent-related artifacts in dose-response studies.
- [1] Horley NJ, Beresford KJ, Chawla T, McCann GJ, Ruparelia KC, Gatchie L, Sonawane VR, Williams IS, Tan HL, Joshi P, Bharate SS, Kumar V, Bharate SB, Chaudhuri B. Discovery and characterization of novel CYP1B1 inhibitors based on heterocyclic chalcones: Overcoming cisplatin resistance in CYP1B1-overexpressing lines. Eur J Med Chem. 2017 Mar 31;129:159-174. View Source
